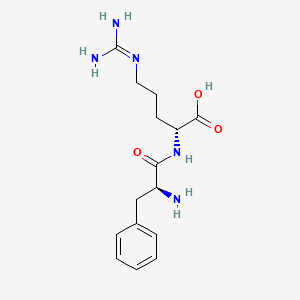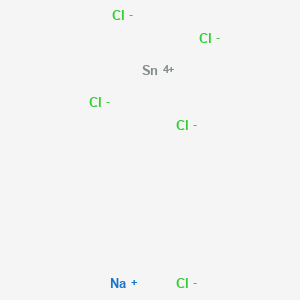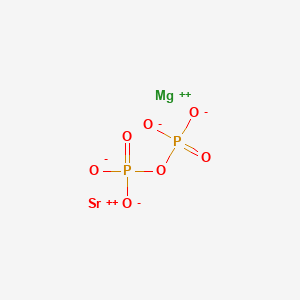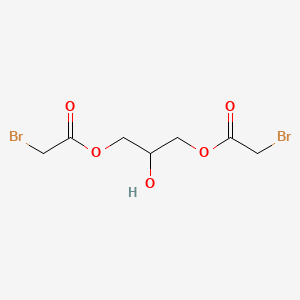
Isotridecyl hydrogen phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecyl hydrogen phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isotridecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with isotridecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+Isotridecyl alcohol→Isotridecyl hydrogen phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Isotridecyl hydrogen phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phthalate esters.
Applications De Recherche Scientifique
Isotridecyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which isotridecyl hydrogen phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into the polymer matrix, increasing the flexibility and reducing the brittleness of the material. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions.
Molecular Targets and Pathways:
Hormone Receptors: this compound can bind to estrogen and androgen receptors, potentially disrupting endocrine functions.
Cellular Membranes: It can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Diethyl phthalate: Used in cosmetics and personal care products.
- Dibutyl phthalate: Used in adhesives and sealants.
- Diisodecyl phthalate: Used in the production of flexible plastics and resins.
Propriétés
Numéro CAS |
93843-14-2 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(11-methyldodecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H32O4/c1-17(2)13-9-7-5-3-4-6-8-12-16-25-21(24)19-15-11-10-14-18(19)20(22)23/h10-11,14-15,17H,3-9,12-13,16H2,1-2H3,(H,22,23) |
Clé InChI |
IFNWFYYVXOVTBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


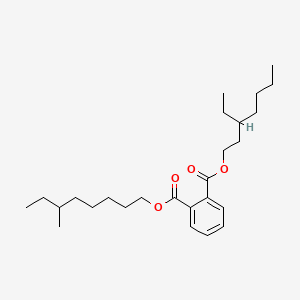
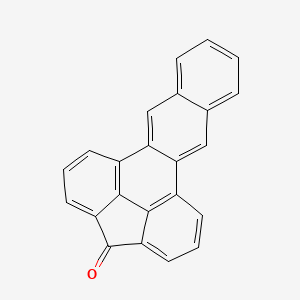
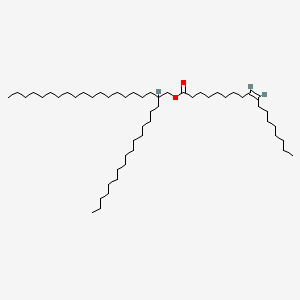

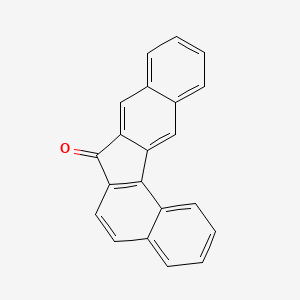

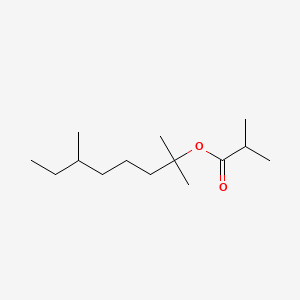
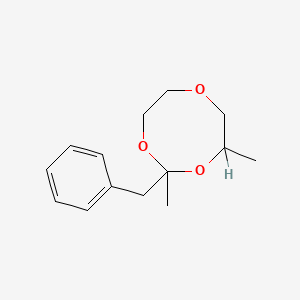
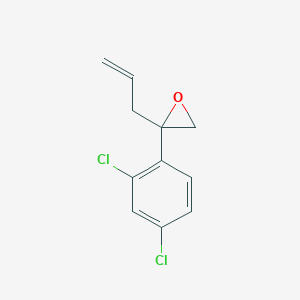
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
